Cyclopropane-1,1,2,2-tetracarboxylic acid

Description

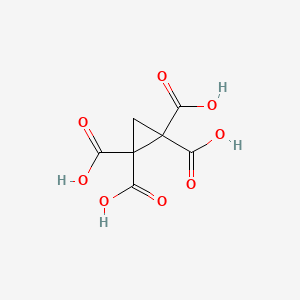

Cyclopropane-1,1,2,2-tetracarboxylic acid, with the chemical formula C₇H₆O₈, is a polycarboxylic acid that presents a rigid cyclopropane (B1198618) core. nih.gov The inherent ring strain of the cyclopropane moiety, combined with the presence of four acidic carboxyl groups, makes it a subject of interest for theoretical and synthetic chemists. While extensive research on this specific molecule is not widely documented, its structure allows for predictions of its reactivity and potential applications based on the well-established chemistry of cyclopropanes and carboxylic acids.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆O₈ |

| Molecular Weight | 218.12 g/mol |

| IUPAC Name | This compound |

| CAS Number | 7605-65-4 |

| Appearance | Colorless solid (predicted) |

| Solubility | Soluble in polar solvents (predicted) cymitquimica.com |

The presence of four carboxylic acid groups on the small cyclopropane ring profoundly influences the chemical behavior of this compound. This high density of functional groups leads to several key characteristics:

Acidity: The primary characteristic imparted by the four carboxyl groups is strong acidity. The electron-withdrawing nature of the adjacent carboxylic acid groups enhances the dissociation of protons. It is anticipated that the pKa values for the successive deprotonations would differ, with the first proton being the most acidic. This high acidity makes the compound readily soluble in polar solvents and allows for the formation of various salts and esters. cymitquimica.com

Intramolecular Hydrogen Bonding: The proximity of the four carboxylic acid groups allows for the potential of extensive intramolecular hydrogen bonding. This internal network of hydrogen bonds can significantly impact the molecule's conformation, stability, and crystalline structure. Such interactions can also influence the acidity of the individual carboxylic acid groups.

Reactivity and Derivatization: The carboxylic acid functionalities serve as reactive sites for a variety of chemical transformations. These groups can undergo esterification, amidation, reduction to alcohols, and conversion to acyl halides. The presence of four such groups opens up the possibility of forming a diverse range of derivatives, including polyesters, polyamides, and metal-organic frameworks (MOFs). The steric hindrance caused by the clustering of the four groups on the small cyclopropane ring would likely play a significant role in the kinetics and feasibility of these reactions.

Chelating Properties: The arrangement of the four carboxylate groups, particularly after deprotonation, creates a potent chelating site for metal ions. The ability to coordinate with metal centers suggests potential applications in coordination chemistry and materials science, where the molecule could act as a multidentate ligand to form stable metal complexes.

Structure

3D Structure

Properties

IUPAC Name |

cyclopropane-1,1,2,2-tetracarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O8/c8-2(9)6(3(10)11)1-7(6,4(12)13)5(14)15/h1H2,(H,8,9)(H,10,11)(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQOVSPPSXYIBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C(=O)O)C(=O)O)(C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyclopropane 1,1,2,2 Tetracarboxylic Acid and Its Derivatives

Direct Synthesis Approaches to the Core Compound

Direct methods for constructing the cyclopropane-1,1,2,2-tetracarboxylic acid core often involve the formation of the three-membered ring through condensation reactions. These strategies typically utilize readily available starting materials and aim for efficient, often one-pot, procedures.

Condensation Reactions Utilizing Aldehydes and CH-Acids

A prominent strategy for synthesizing derivatives of this compound involves the condensation of aldehydes with active methylene (B1212753) compounds (CH-acids). researchgate.net This approach leverages the reactivity of aldehydes as electrophiles and the acidity of protons in compounds like malonates or cyanoacetates.

The use of heterogeneous reaction systems offers several advantages, including simplified purification and the potential for catalyst recycling. A notable example is the one-pot synthesis of this compound derivatives from aldehydes, cyanoacetic esters, and 2-bromomalonic esters. researchgate.net This reaction is effectively carried out under heterogeneous conditions using potassium carbonate (K2CO3) as the base, toluene (B28343) as the solvent, and tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu4NPF6) as a recoverable phase-transfer catalyst. researchgate.net This method proceeds diastereoselectively, yielding a range of novel cyclopropane (B1198618) derivatives. researchgate.net

The phase-transfer catalyst is crucial for transporting the anionic intermediates between the solid base and the organic phase where the reaction occurs. The recyclability of Bu4NPF6 adds to the practical appeal of this synthetic route.

Table 1: Synthesis of this compound Derivatives in a Heterogeneous System

| Aldehyde | CH-Acid 1 | CH-Acid 2 | Catalyst System | Product | Ref |

|---|---|---|---|---|---|

| Various aldehydes | Cyanoacetic esters | 2-Bromomalonic esters | K2CO3/Bu4NPF6/toluene | This compound derivatives | researchgate.net |

The choice of base and solvent is critical in these one-pot reactions. Studies have shown that NaH in THF often provides higher yields compared to other base/solvent combinations like t-BuOK, DBU, or MeONa/MeOH. daneshyari.com

Hydrolysis-Based Syntheses from Polycyano Precursors

An alternative route to this compound involves the hydrolysis of tetracyano-substituted cyclopropane precursors. The cyano groups serve as precursors to the carboxylic acid functionalities and can be converted through acidic or basic hydrolysis.

The synthesis of 3-(4-aminophenyl)cyclopropane-1,1,2,2-tetracarbonitrile, a key intermediate, has been reported starting from 4-nitrobenzaldehyde. atlantis-press.com This tetracyano compound can, in principle, be hydrolyzed to the corresponding tetracarboxylic acid. The hydrolysis of nitrile groups to carboxylic acids is a well-established transformation in organic synthesis. orgsyn.orgyoutube.com Typically, this is achieved by heating the nitrile with a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide), followed by acidification. orgsyn.orgyoutube.com

The synthesis of the precursor, 3-(4-aminophenyl)cyclopropane-1,1,2,2-tetracarbonitrile, involves a three-step sequence from 4-nitrobenzaldehyde. atlantis-press.com The final step is a reduction of the nitro group to an amine. atlantis-press.com The presence of the hydroxyphenyl group (or its precursor) adds functionality to the cyclopropane ring, making these compounds interesting for further chemical modifications and applications.

Table 2: Hydrolysis of Polycyano Precursors

| Precursor | Reagents for Hydrolysis | Product |

|---|---|---|

| 3-(4-hydroxyphenyl)-1,1,2,2-tetracyanocyclopropane | Strong acid or base (e.g., H2SO4, NaOH) | 3-(4-hydroxyphenyl)this compound |

Advanced Synthesis of this compound Derivatives

Beyond the direct synthesis of the parent acid, significant research has focused on developing advanced methods for synthesizing its derivatives. These methods often provide access to a wider range of substituted cyclopropanes with high levels of stereocontrol. The principles of condensation and Michael-initiated ring closure remain central to many of these advanced strategies. The development of novel catalysts and reaction conditions continues to expand the scope and utility of these synthetic routes.

Michael-Initiated Ring Closure (MIRC) Cyclopropanation Reactions

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful and versatile method for the synthesis of cyclopropane rings. organic-chemistry.org This tandem reaction involves the Michael addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution (ring closure) to form the three-membered ring. researchgate.net While direct application of MIRC for the synthesis of this compound is not extensively documented, the principles of this methodology are fundamental to the construction of highly substituted cyclopropanes. The reaction's ability to generate multiple stereocenters in a single operation makes it an attractive strategy for complex cyclopropane derivatives.

Achieving stereocontrol in cyclopropane synthesis is crucial, and MIRC reactions have been successfully adapted for both diastereoselective and enantioselective transformations. organic-chemistry.org Diastereoselectivity is often achieved by employing chiral substrates or nucleophiles, where the inherent chirality of the starting material directs the stereochemical outcome of the cyclopropanation. nih.gov

Enantioselective MIRC reactions typically rely on the use of chiral catalysts to control the formation of enantiomerically enriched products from prochiral starting materials. organic-chemistry.org Organocatalysts, such as prolinol derivatives and Cinchona alkaloids, have proven effective in facilitating these transformations. nih.gov For instance, the reaction between α,β-unsaturated aldehydes and α-halocarbonyl compounds can be catalyzed by diarylprolinol catalysts to yield cyclopropanes with high diastereoselectivity (>95:5) and enantioselectivity (up to 96% ee). researchgate.net Similarly, myoglobin-based biocatalysts have been engineered for the cyclopropanation of olefins with diazoacetonitrile, affording nitrile-substituted cyclopropanes with exceptional stereoselectivity (up to 99.9% de and ee). organic-chemistry.org These strategies highlight the potential for precise control over the stereochemistry of polysubstituted cyclopropanes, a critical consideration for the synthesis of a molecule with four stereogenic centers like this compound.

Chiral Phase Transfer Catalysis (PTC) has emerged as a robust technique for asymmetric synthesis, including MIRC reactions. beilstein-journals.orgacs.org This method is particularly advantageous as it can be performed under mild, often biphasic (liquid-liquid or solid-liquid) conditions, using simple inorganic bases. beilstein-journals.org In the context of MIRC, a chiral PTC, typically a quaternary ammonium (B1175870) salt derived from a Cinchona alkaloid, transports the nucleophile from the aqueous or solid phase to the organic phase where the reaction with the Michael acceptor occurs. nih.govbeilstein-journals.org

A key application is the cyclopropanation of chalcones with bromomalonates. acs.org The use of a Cinchona alkaloid-derived catalyst containing a free hydroxyl group has been shown to be crucial for achieving high yields (up to 98%) and enantiomeric ratios (up to 91:9). beilstein-journals.orgacs.org The catalyst is believed to act bifunctionally, with the quaternary ammonium salt facilitating phase transfer and the hydroxyl group interacting with the substrates through hydrogen bonding to control the stereochemical outcome. nih.gov This approach has also been applied to the synthesis of highly functionalized cyclopropa[c]coumarin derivatives from 3-substituted coumarins and 2-bromomalonate. nih.gov The application of chiral PTC in MIRC reactions provides a practical and efficient route to enantiomerically enriched cyclopropanes, which could be envisioned as a potential strategy for precursors to this compound.

Alkylation Reactions for Cyclopropane-1,1-dicarboxylic Acid Frameworks

A foundational approach to constructing the cyclopropane ring, especially for gem-dicarboxylic acid derivatives, involves the double alkylation of active methylene compounds. This method is particularly relevant for synthesizing the core structure of this compound, which can be viewed as a derivative of a cyclopropane-1,1-dicarboxylic acid.

The synthesis of cyclopropane-1,1-dicarboxylic acid and its esters is classically achieved through the reaction of a malonic ester, such as diethyl malonate, with a 1,2-dihaloethane, typically 1,2-dibromoethane. orgsyn.orggoogle.com The reaction proceeds via a double alkylation sequence. First, a base deprotonates the α-carbon of the malonate ester to form a resonance-stabilized enolate. libretexts.orgstackexchange.com This enolate then acts as a nucleophile, displacing one of the halogen atoms of the 1,2-dihaloethane in an SN2 reaction. libretexts.org A second deprotonation at the α-carbon, followed by an intramolecular SN2 reaction, closes the three-membered ring. stackexchange.com

Historically, this reaction, when performed with sodium ethoxide, gave modest yields (27-40%). google.com A significant improvement involves the use of phase-transfer catalysis. A one-pot conversion of diethyl malonate to cyclopropane-1,1-dicarboxylic acid can be achieved in good yields (66-73%) using 50% aqueous sodium hydroxide (B78521) and a phase-transfer catalyst like triethylbenzylammonium chloride with 1,2-dibromoethane. orgsyn.org This method has been extended to other active methylene compounds, such as ethyl cyanoacetate (B8463686) and ethyl acetoacetate, to produce the corresponding cyclopropane derivatives. orgsyn.org

| Starting Material | Reagents | Product | Yield (%) |

| Diethyl malonate | 1,2-dibromoethane, 50% NaOH, TEBA | Cyclopropane-1,1-dicarboxylic acid | 66–73 |

| Ethyl cyanoacetate | 1,2-dibromoethane, 50% NaOH, TEBA | 1-Cyanocyclopropanecarboxylic acid | 86 |

| Ethyl acetoacetate | 1,2-dibromoethane, 50% NaOH, TEBA | 1-Acetylcyclopropanecarboxylic acid | 69 |

| Data sourced from Organic Syntheses Procedure. orgsyn.org |

Further process optimization using 1,2-dichloroethane (B1671644) (a more economical starting material) and potassium carbonate as the base has been developed, achieving yields of almost 90%. google.com These robust alkylation methods provide a reliable pathway to the cyclopropane-1,1-dicarboxylic acid core, a key building block for the target tetracarboxylic acid.

Functionalization and Derivatization of Cyclopropane Carboxylic Acids

Once the cyclopropane carboxylic acid framework is established, further functionalization can be undertaken to introduce additional substituents. The conversion of carboxylic acid groups into other functionalities, such as trifluoromethyl groups, is of significant interest in medicinal chemistry.

The direct conversion of a carboxylic acid to a trifluoromethyl group is a challenging transformation. While methods exist for the deoxyfluorination of carboxylic acids, they typically yield acyl fluorides rather than trifluoromethyl groups in a single step. organic-chemistry.orgcas.cnnih.gov A recently developed bench-stable reagent, 3,3-difluoro-1,2-diphenylcyclopropene (B15382051) (CpFluor), efficiently converts a wide range of carboxylic acids to their corresponding acyl fluorides under neutral conditions. organic-chemistry.orgcas.cnnih.gov This process is proposed to proceed through a cyclopropenium salt intermediate. cas.cn Although this does not directly form a trifluoromethyl group, the resulting acyl fluoride (B91410) is an activated intermediate that can potentially undergo further transformations.

The synthesis of trifluoromethyl-substituted cyclopropanes is more commonly achieved through methods that introduce the CF₃ group as part of the cyclopropanation reaction itself. organic-chemistry.orgbeilstein-journals.orgacs.org One prevalent strategy involves the transition-metal-catalyzed reaction of alkenes with trifluoromethyl diazo compounds, such as 1-aryl-2,2,2-trifluorodiazoethanes. organic-chemistry.orgbeilstein-journals.org Dirhodium complexes, particularly those with chiral ligands like adamantylglycine, have been shown to catalyze this transformation with high diastereoselectivity (>94%) and excellent enantioselectivity (88–98% ee). organic-chemistry.org Myoglobin-based biocatalysts have also been engineered to catalyze the cyclopropanation of olefins with 2-diazo-1,1,1-trifluoroethane, achieving high turnovers and stereoselectivity. acs.org

Another approach involves the cycloaddition of CF₃CHN₂ with dienes and enynes, mediated by a simple inorganic base like potassium phosphate, to produce various trifluoromethyl-substituted cyclopropanes in high yields. researchgate.net These methods highlight that the introduction of a trifluoromethyl group onto a cyclopropane ring is typically accomplished by using a CF₃-containing building block during the ring formation, rather than by direct deoxyfluorination of a pre-existing cyclopropane carboxylic acid.

| Catalyst / Reagent | Substrates | Product Type | Stereoselectivity |

| Rh₂(R-PTAD)₄ | Alkenes + 1-aryl-2,2,2-trifluorodiazoethanes | Trifluoromethyl-substituted cyclopropanes | >94% dr, 88–98% ee |

| Engineered Myoglobin (B1173299) | Aryl-substituted olefins + CF₃CHN₂ | Trifluoromethyl-substituted cyclopropanes | 98–99.9% de/ee |

| K₃PO₄ | Dienes/Enynes + CF₃CHN₂ | Trifluoromethyl-substituted cyclopropanes | N/A |

| Data compiled from various studies on trifluoromethyl cyclopropane synthesis. organic-chemistry.orgacs.orgresearchgate.net |

Synthesis of Highly Substituted Analogues (e.g., Cyclopropane-1,1,2,2,3,3-hexacarboxylic acid hexamethyl ester)

For instance, the reaction of alkenes with dibromomalonates can be induced by visible light through a photoredox-catalyzed double single-electron transfer (SET) to generate a carbanion, which then undergoes cyclopropanation. rsc.org This approach provides a mild and environmentally benign route to gem-dicarbalkoxycyclopropanes.

Another powerful strategy for accessing polysubstituted cyclopropanes is the carbometalation of cyclopropenes. This method has been developed to allow for the regio- and diastereoselective synthesis of tri-, tetra-, penta-, and even hexasubstituted cyclopropanes as single isomers. researchgate.net The key is the use of appropriately substituted cyclopropene (B1174273) precursors that control the regioselective addition of an organometallic reagent, creating a configurationally stable cyclopropyl-metal intermediate that can be trapped with an electrophile. researchgate.net

Historically, the synthesis of cyclopropane dicarboxylic acids has been achieved through the reaction of dialkyl malonates with 1,2-dihaloethanes in the presence of a base. orgsyn.org A one-pot conversion of diethyl malonate to cyclopropane-1,1-dicarboxylic acid can be achieved using phase-transfer catalysis and concentrated alkali. orgsyn.org It is conceivable that more complex, polysubstituted cyclopropanes could be constructed through variations of these malonate alkylation strategies, potentially using substituted dihaloalkanes or by functionalizing the initial cyclopropane ring.

| Compound Name | Molecular Formula | CAS Number |

| Cyclopropane-1,1,2,2,3,3-hexacarboxylic acid hexamethyl ester | C₁₅H₁₈O₁₂ | 109777-05-1 |

| Diethyl malonate | C₇H₁₂O₄ | 105-53-3 |

| 1,2-Dibromoethane | C₂H₄Br₂ | 106-93-4 |

| Cyclopropane-1,1-dicarboxylic acid | C₅H₆O₄ | 598-10-7 |

Stereocontrolled Synthesis of Cyclopropane Derivatives

Achieving control over the relative and absolute stereochemistry of substituents on a cyclopropane ring is a central goal in modern organic synthesis. The rigid, planar nature of the three-membered ring makes its stereoisomers conformationally distinct and often separable, placing a premium on methods that can selectively generate a desired isomer.

Formation of β-Aminocyclopropanecarboxylic Acids

β-Aminocyclopropanecarboxylic acids (β-ACCs) are conformationally restricted amino acids that serve as valuable building blocks for peptides and peptidomimetics, imparting unique structural constraints. rsc.org Their synthesis in a stereocontrolled manner is crucial for their application.

One effective method for the enantioselective synthesis of α-aryl-β-aminocyclopropane carboxylic acid derivatives involves the Rh(II)-catalyzed cyclopropanation of vinylsulfonamides with α-aryldiazoesters. scripps.educhemicalbook.com Using a chiral dirhodium complex, such as one derived from tert-butyl glycine, this reaction can produce a variety of α-aryl-β-aminocyclopropane carboxylic acid derivatives in high yields with excellent diastereo- and enantioselectivities. scripps.educhemicalbook.com This approach creates products with a quaternary carbon stereocenter adjacent to the amino-substituted carbon. scripps.educhemicalbook.com

Another strategy allows for the synthesis of both cis- and trans-β-ACC derivatives in diastereo- and enantiomerically pure forms starting from pyrrole (B145914). The key steps involve a completely diastereoselective cyclopropanation of a pyrrole derivative, followed by a kinetic resolution via enzymatic hydrolysis. The separated enantiomers are then converted through oxidation and deformylation into the desired cis- or trans-β-ACC derivatives. rsc.org

These methods provide access to the specific stereoisomers of β-ACCs needed to study their influence on peptide conformation and biological activity.

| Catalyst/Method | Substrates | Product Type | Stereocontrol |

| Chiral Dirhodium (II) Complex | Vinylsulfonamides, α-Aryldiazoesters | α-Aryl-β-aminocyclopropane carboxylic acid derivs. | High diastereo- and enantioselectivity |

| Enzymatic Kinetic Resolution | Racemic bicyclic pyrrole derivative | cis- and trans-β-Aminocyclopropanecarboxylic acid derivs. | High diastereo- and enantiomeric purity |

Control of Cis/Trans Isomerism in Cyclopropane Synthesis

The control of cis/trans isomerism is a fundamental aspect of stereoselective cyclopropanation. The choice of catalyst, substrate, and reaction conditions can profoundly influence the diastereomeric ratio of the products.

Catalyst and Reagent Control: Transition metal-catalyzed reactions of diazo compounds are a cornerstone of cyclopropane synthesis, and the catalyst's ligand sphere is a primary determinant of stereoselectivity. For example, certain five-coordinate ruthenium complexes containing specific tetradentate nitrogen ligands have been shown to be highly effective for the cis-selective cyclopropanation of olefins like styrene (B11656) with diazoesters, achieving up to 95% cis selectivity and >99% enantiomeric excess (ee) for the cis isomer. researchgate.net In contrast, many copper and rhodium catalysts traditionally favor the formation of the thermodynamically more stable trans isomer. researchgate.net

The Simmons-Smith reaction, which uses a zinc carbenoid, is a classic method where stereocontrol can be achieved through substrate direction. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product; a cis-alkene gives a cis-substituted cyclopropane, and a trans-alkene gives a trans product. chemicalbook.comwikipedia.org

Substrate and Directing Group Control: The presence of directing groups on the substrate can exert powerful control over the facial selectivity of the cyclopropanation, leading to high diastereoselectivity. Hydroxyl groups are particularly effective directing groups in Simmons-Smith cyclopropanations of allylic and homoallylic alcohols. For instance, the directed diastereoselective Simmons-Smith cyclopropanation of alkenyl cyclopropyl (B3062369) carbinol derivatives yields the corresponding bicyclopropanes as a single diastereomer. google.comnih.gov The rigidity of the cyclopropyl core in these substrates allows for highly selective reactions on the adjacent alkenyl moiety. google.com This directing effect is strong enough to control the outcome even with sterically crowded trisubstituted olefins. google.com

Similarly, an amide directing group can be used to achieve the stereocontrolled metalation of a cyclopropanecarboxamide, followed by a Pd-catalyzed Negishi coupling to install substituents in a cis arrangement. This method can be extended to the synthesis of highly congested all-cis-substituted cyclopropanes bearing three different substituents. scripps.edu

Reaction Type and Mechanism: The inherent mechanism of the cyclopropanation reaction also dictates stereochemical outcomes. The addition of carbenes and carbenoids to alkenes is typically a syn-addition, which is a stereospecific process that preserves the geometry of the starting alkene in the final cyclopropane product. chemicalbook.comwikipedia.org

In other approaches, such as the nucleophilic addition-ring closure sequence, stereoselectivity can be controlled. For example, the conjugate addition of Grignard reagents to 4-chloro-α,β-unsaturated esters, catalyzed by Cu-TolBINAP, leads preferentially to trans-1-alkyl-2-substituted cyclopropanes with high enantioselectivity.

By carefully selecting the appropriate combination of catalyst, substrate, and reaction methodology, chemists can effectively control the cis/trans isomerism to synthesize specific, stereochemically defined cyclopropane derivatives.

Reaction Mechanisms and Reactivity of Cyclopropane 1,1,2,2 Tetracarboxylic Acid Systems

Cyclopropane (B1198618) Ring Opening and Rearrangement Mechanisms

The inherent ring strain of the cyclopropane core, combined with the electronic influence of four geminal and vicinal carboxyl groups, renders the C-C bonds of the ring susceptible to cleavage under various conditions.

While not directly involving Cyclopropane-1,1,2,2-tetracarboxylic acid itself, the study of related α-(carbonyl)cyclopropane carboxylic acids provides significant insight into potential rearrangement pathways. Thermal decarboxylation of these systems has been shown to yield 2-substituted-4,5-dihydrofurans rather than the expected ketones. arkat-usa.org For instance, the thermal decarboxylation of 1-(cyclopropylcarbonyl) cyclopropane carboxylic acid at 120°C results in the formation of 2-cyclopropyl-4,5-dihydrofuran. arkat-usa.orgacs.org

The proposed mechanism for this transformation does not involve the simple loss of carbon dioxide. Instead, it proceeds through an initial, thermally induced ring opening of the cyclopropane ring to form an α-allyl-β-keto acid intermediate. arkat-usa.org This unsaturated keto acid then undergoes decarboxylation and subsequent cyclization to form the stable dihydrofuran ring. arkat-usa.org This pathway has been shown to be general for a number of α-(carbonyl) cyclopropane carboxylic acids. arkat-usa.org In the case of α-(phenylcarbonyl) cyclopropane carboxylic acid, thermal decarboxylation yielded primarily the dihydrofuran product, with only a small amount (8%) of the corresponding cyclopropyl (B3062369) phenyl ketone being observed. arkat-usa.org

| Starting Material | Product |

| 1-(Cyclopropylcarbonyl) cyclopropane carboxylic acid | 2-Cyclopropyl-4,5-dihydrofuran |

| α-(Phenylcarbonyl) cyclopropane carboxylic acid | 2-Phenyl-4,5-dihydrofuran |

Table 1: Examples of Decarboxylative Rearrangement Products. arkat-usa.org

The presence of electron-accepting groups, such as carbonyls or carboxyls, profoundly influences the stability and reactivity of the cyclopropane ring. researchgate.netresearchgate.net In this compound, the four carboxyl groups exert a powerful electron-withdrawing effect, polarizing the C-C bonds of the ring and increasing their susceptibility to nucleophilic attack. researchgate.netacs.org Such systems are often referred to as "acceptor-substituted" or "donor-acceptor" cyclopropanes, where the strained ring acts as a donor. researchgate.netacs.org

This polarization facilitates ring-opening reactions under milder conditions than those required for unsubstituted cyclopropanes. researchgate.netacs.org The cleavage is typically initiated by the attack of a nucleophile. The presence of two geminal electron-withdrawing groups, as seen in this tetracarboxylic acid, is known to significantly facilitate the cleavage of the adjacent C-C bond. acs.org The reaction of donor-acceptor cyclopropanes with two geminal carboxylic esters and various nucleophiles often proceeds via a ring-opened intermediate. acs.org The high density of acceptor groups in this compound suggests that its ring is highly activated towards cleavage, serving as a versatile three-carbon building block in synthesis. researchgate.netresearchgate.net

Reactivity of Carboxylic Acid Moieties in the Cyclopropane Framework

The four carboxylic acid groups of the title compound exhibit the characteristic reactions of this functional group, including esterification, salt formation, and anhydride (B1165640) formation.

The carboxylic acid groups can be readily converted to their corresponding esters through reactions with alcohols under acidic conditions, a process known as Fischer esterification. masterorganicchemistry.com This equilibrium-controlled reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com Given the presence of four acid groups, a variety of ester derivatives, from the mono-ester to the tetra-ester, can be synthesized depending on the stoichiometry and reaction conditions. Transesterification, where an existing ester is converted to a different one by reaction with another alcohol in the presence of a catalyst, is also a viable method for preparing higher alkyl esters from the more easily prepared methyl esters. google.com

As with all carboxylic acids, this compound is acidic and will react with bases to form salts. The reaction with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521), would lead to the formation of the corresponding carboxylate salt and water. The degree of salt formation (mono-, di-, tri-, or tetra-anionic salt) can be controlled by the amount of base used.

The geminal arrangement of the carboxylic acid groups in this compound makes it a prime candidate for the formation of a dianhydride. The dehydration of dicarboxylic acids, often achieved by heating with a dehydrating agent like acetic anhydride, is a standard method for preparing cyclic anhydrides. libretexts.orgwikipedia.orgkhanacademy.org A close analog, 1,2,3,4-cyclopentane tetracarboxylic acid, is converted to its dianhydride through dehydration with acetic anhydride. patsnap.com

It is expected that this compound would undergo a similar intramolecular dehydration reaction. The two pairs of geminal carboxylic acids would each lose a molecule of water to form two stable five-membered anhydride rings, resulting in the formation of cyclopropane-1,1,2,2-tetracarboxylic dianhydride. These anhydrides are reactive intermediates themselves, susceptible to nucleophilic acyl substitution reactions with alcohols, amines, or water to yield esters, amides, or regenerate the parent carboxylic acids, respectively. libretexts.org

Chelation Chemistry and Metal Ion Binding Properties

The spatial arrangement of four carboxylic acid groups on a rigid cyclopropane framework makes this compound a potentially powerful chelating agent. Upon deprotonation, the resulting tetracarboxylate anion can coordinate with metal ions through its oxygen donor atoms, forming stable multi-ring complexes. The formation of five- or six-membered chelate rings is particularly favorable and leads to high complex stability.

The binding strength and preference for specific metal ions are governed by several factors, including the ionic radius of the metal, its charge, and its preferred coordination geometry. researchgate.netnih.gov The principle of "Hard and Soft Acids and Bases" (HSAB) suggests that the "hard" carboxylate oxygen donors will preferentially bind to "hard" metal ions such as Ca²⁺, Mg²⁺, and Fe³⁺. nih.gov Studies on the interaction of various divalent metal ions with simple carboxylates have shown that binding strengths can vary significantly. nih.gov For example, the binding affinity for arachidic acid thin films was found to follow the trend Ca²⁺ > Co²⁺ > Pb²⁺ > Cd²⁺. nih.gov The specific stereochemistry of this compound would impose geometric constraints on the resulting metal complexes, potentially leading to high selectivity for ions that fit well within its binding pocket.

| Metal Ion | Classification (HSAB) | Typical Coordination | Notes on Carboxylate Binding |

| Ca²⁺ | Hard Acid | Tetrahedral/Octahedral | Forms strong bonds with carboxylate groups. researchgate.netnih.gov |

| Co²⁺ | Borderline Acid | Planar/Octahedral | Exhibits significant binding strength with carboxylates. nih.gov |

| Pb²⁺ | Borderline Acid | Pyramidal | Binds more strongly than Cd²⁺, despite a larger ionic radius. nih.gov |

| Cd²⁺ | Soft Acid | Tetrahedral | Shows weaker binding to carboxylates compared to Ca²⁺ and Pb²⁺. nih.gov |

| Cu²⁺ | Borderline Acid | Square Planar | Forms stable complexes with ligands containing oxygen and nitrogen donors. nih.govmdpi.com |

| Fe³⁺ | Hard Acid | Octahedral | Has a high binding affinity for hard oxygen donors like carboxylates. nih.gov |

Table 2: Properties of Selected Divalent and Trivalent Metal Ions Relevant to Carboxylate Chelation. researchgate.netnih.govnih.gov

Mechanisms of Metal-Binding by Polycarboxylic Acid Groups (e.g., Lead(II) Sorption)

The multiple carboxylic acid groups on the cyclopropane ring make it an effective ligand for binding metal ions, such as lead(II) (Pb²⁺). The primary mechanisms involved in this binding are chelation and ion-exchange. The spatial arrangement of the four carboxyl groups allows for the formation of stable chelate complexes with metal ions. This process involves the coordination of the metal ion with the oxygen atoms of the carboxylate groups, effectively sequestering the metal from an aqueous solution. researchgate.netect-journal.kz

In the case of lead(II) sorption, a polymer derived from a functionalized this compound has demonstrated significant adsorption capabilities. researchgate.net The removal mechanism is described as the binding of the metal ion to the carboxylic acid groups, which act as organic ligands. researchgate.net The high concentration of these functional groups enhances the efficiency of metal ion removal. The process can be influenced by various factors, as detailed in the table below, which summarizes the effect of experimental conditions on the sorption of lead(II) by a functionalized polymer.

Table 1: Experimental Conditions for Lead(II) Sorption

| Parameter | Condition | Effect on Sorption |

|---|---|---|

| pH | 5 | Maximum adsorption capacity observed. researchgate.net |

| Contact Time | <50 minutes | High adsorption rate. researchgate.net |

| Temperature | Not specified | - |

| Initial Pb(II) Concentration | Varied | Adsorption capacity increases with concentration. researchgate.net |

The kinetics of the sorption process for a related polymer followed a pseudo-second-order model, suggesting that the rate-limiting step may be chemical sorption involving valence forces through sharing or exchange of electrons between the adsorbent and metal ion. researchgate.net The binding strength of carboxylic acid groups with different divalent metal ions can vary, with studies showing that factors other than ionic radius, such as the electronic structure of the metal ion, play a significant role. nih.govresearchgate.net For lead(II), its stereochemically active lone pair of electrons can influence its coordination geometry, leading to strong binding with carboxylate groups. nih.govacs.org

Role of Carboxylic Acid Groups in Electrostatic Attractions

Electrostatic attraction is a fundamental force driving the interaction between the negatively charged carboxylate groups (-COO⁻) and positively charged metal ions like Pb²⁺. researchgate.nettruegeometry.com The carboxylic acid groups of this compound can deprotonate in aqueous solutions, especially at higher pH values, resulting in a polyanionic structure. This high negative charge density creates a strong electrostatic field that attracts and binds positively charged metal ions.

Polymerization Reactions of Functionalized this compound Derivatives

The carboxylic acid groups of this compound can be functionalized to introduce polymerizable moieties, such as acrylate (B77674) groups. This allows for the incorporation of the cyclopropane unit into polymer chains, creating materials with a high density of functional groups.

Free-Radical Polymerization of Acrylate Derivatives

A notable example is the free-radical polymerization of p-(2,2,3,3-tetracarboxylic acid cyclopropyl)phenyl acrylate (p-TCP), a monomer derived from 3-(4-hydroxyphenyl)this compound. researchgate.net This polymerization is initiated by a free-radical initiator, such as benzoyl peroxide, in a suitable solvent like ethyl acetate. researchgate.net The reaction proceeds via the typical mechanism of free-radical polymerization, involving initiation, propagation, and termination steps, to yield a polymer with multicarboxylic acid cyclopropane functionalities in the pendant groups. researchgate.net

The resulting polymer, poly-(p-(2,2,3,3-tetracarboxylic acid cyclopropyl)phenyl acrylate) (PTCP), possesses a backbone derived from the acrylate polymerization and side chains containing the this compound moiety. researchgate.net This structure is particularly effective for applications such as the removal of heavy metal ions from aqueous solutions due to the high concentration of accessible metal-binding sites. researchgate.net

Structural Features and Derivatization of Cyclopropane 1,1,2,2 Tetracarboxylic Acid Analogs

Design and Synthesis of Functionalized Derivatives

The carboxylic acid moieties of cyclopropane-1,1,2,2-tetracarboxylic acid are versatile handles for chemical modification, allowing for the design and synthesis of derivatives for various applications, from polymer science to medicinal chemistry.

Acrylate (B77674) monomers are valuable building blocks for creating polymers with diverse properties. rsc.orgkowachemical.com The synthesis of an acrylate monomer like p-(2,2,3,3-tetracarboxylic acid cyclopropyl)phenyl acrylate would involve the esterification of a corresponding phenolic precursor with acrylic acid or one of its derivatives. Phenyl acrylates are useful monomers that can be polymerized to yield polymers with characteristics such as high refractive index and thermal resistance. google.com

A general and efficient method for producing phenyl acrylates involves the direct dehydration reaction between a compound with a phenolic hydroxyl group and acrylic acid at elevated temperatures (at least 110°C) in the presence of an acid catalyst. google.com Common catalysts for this type of reaction include sulfuric acid, p-toluenesulfonic acid, or a combination of sulfuric acid and boric acid. google.com This approach avoids the use of more expensive and reactive starting materials like acryloyl chloride. google.com

The resulting monomer, featuring the rigid cyclopropane (B1198618) core and multiple carboxylic acid groups, could be polymerized or co-polymerized to produce functionalized polymers. For instance, multi-arm poly(acrylic acid) star polymers are recognized as effective drug delivery platforms due to their high water solubility and large surface area. nih.gov The pendant carboxylic acid groups on a polymer derived from a cyclopropane-tetracarboxylic acid-based monomer could be used for further crosslinking or for conjugating other molecules. kowachemical.comnih.gov

The cyclopropane ring is a structural motif present in numerous biologically active natural products and pharmaceutical agents. nih.govrsc.org Synthesizing molecules where a heterocyclic ring is fused to the cyclopropane core creates rigid, non-planar scaffolds that are attractive in drug discovery. nih.gov

Several synthetic strategies have been developed to access cyclopropane-fused heterocyclic systems.

Cyclopropane-Fused Lactams : A modular approach for synthesizing cyclopropane-fused lactams involves the conversion of unsaturated secondary amines into α-diazo amides, followed by an intramolecular cyclopropanation reaction. nih.gov This process can be promoted by thermolysis or photolysis of an intermediate 1-pyrazoline. nih.gov Engineered enzymes, such as myoglobin (B1173299) variants, can also catalyze the intramolecular cyclopropanation of N-allyl-diazoacetamides to yield fused cyclopropane-γ-lactams with high enantioselectivity. nih.gov

Cyclopropane-Fused Tetrahydrofurans : Fused cyclopropyl (B3062369) tetrahydrofurans can be prepared via the iodocyclization of vinylcyclopropanes. otago.ac.nz This reaction can be mediated by reagents such as phenyliodine diacetate (PIDA) and sodium iodide. otago.ac.nz

These methods provide access to a diverse range of complex molecular structures, including fused, bridged, and spiro ring systems. nih.gov

| Method | Precursor | Key Reagents/Catalysts | Product |

| Modular Synthesis | Unsaturated Amine | α-diazo acylating agents, Toluene (B28343) (thermolysis) | Cyclopropane-Fused Lactam |

| Biocatalytic Cyclopropanation | Allyl Diazoacetamide | Engineered Myoglobin (iron-based) | Fused Cyclopropane-γ-Lactam |

| Iodocyclization | Vinylcyclopropane | Phenyliodine diacetate (PIDA), NaI | Fused Cyclopropyl Tetrahydrofuran |

Amide derivatives of cyclopropane carboxylic acids are of significant interest, particularly in the development of new antimicrobial agents. nih.govsemanticscholar.org The synthesis of these constrained amides typically involves standard amidation reactions where a cyclopropane carboxylic acid (or its activated form, such as an acid chloride) is coupled with a desired amine. nih.govsemanticscholar.org

A common synthetic route starts with a substituted benzaldehyde, which undergoes a Knoevenagel condensation with malonic acid. nih.govsemanticscholar.org The resulting intermediate is then subjected to a cyclopropanation reaction, followed by hydrolysis to yield a 2-phenylcyclopropane-1-carboxylic acid. nih.govsemanticscholar.org This carboxylic acid can then be reacted with a variety of amines (e.g., aliphatic amines, anilines, piperazines) to produce a library of amide derivatives. nih.govsemanticscholar.org The phase-transfer-catalyzed cyclization of malonic acid allylic ester amides is another method that yields bicyclic cyclopropane carboxamide derivatives. researchgate.net

Detailed Structural Characterization and Isomerism Analysis

The substituted cyclopropane ring can exhibit complex stereochemistry, leading to the formation of multiple stereoisomers. The characterization and separation of these isomers are crucial for understanding their distinct properties.

Derivatives of this compound can exist as cis/trans diastereomers, depending on the relative orientation of substituents on the cyclopropane ring. The separation of these isomers is often challenging but can be achieved using chromatographic techniques.

Simple column chromatography has been successfully used to separate diastereomers of bicyclic cyclopropane carboxamide lactone derivatives. researchgate.net For more complex mixtures, including enantiomers, high-performance liquid chromatography (HPLC) is a powerful tool. mdpi.com Normal phase HPLC on silica (B1680970) gel can effectively separate diastereomeric esters or amides. mdpi.com For the separation of enantiomers, chiral stationary phases are employed in a technique known as chiral HPLC. mdpi.comnih.gov Supercritical fluid chromatography (SFC) has also emerged as an effective method for the chiral separation of stereoisomers of some complex molecules. nih.gov

The process of separating enantiomers often involves derivatization with a chiral resolving agent to form diastereomeric salts or esters, which can then be separated by crystallization or chromatography. mdpi.comijpbs.com

| Technique | Type of Isomers Separated | Principle |

| Column Chromatography | Diastereomers | Differential adsorption on a stationary phase (e.g., silica gel). researchgate.net |

| HPLC (Normal Phase) | Diastereomers | Separation based on polarity differences on a silica gel column. mdpi.com |

| Chiral HPLC/SFC | Enantiomers, Diastereomers | Differential interaction with a chiral stationary phase. nih.gov |

| Crystallization | Enantiomers (as diastereomeric salts) | Differential solubility of diastereomeric salts formed with a resolving agent. ijpbs.com |

The cyclopropane ring is a rigid, planar molecule. libretexts.org The three carbon atoms define a plane, leaving no rotational freedom within the ring. libretexts.org This planarity results in significant ring strain, which is a combination of angle strain and torsional strain. chemistrysteps.com

Angle Strain : The internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons. dalalinstitute.commaricopa.edu This deviation leads to poor overlap of the carbon orbitals, resulting in weak, "bent" or "banana" bonds. maricopa.eduscripps.edu

Torsional Strain : Due to the planar structure, all hydrogen atoms on adjacent carbons are in an eclipsed conformation, leading to maximum torsional strain. libretexts.orgmaricopa.edu

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of cyclopropane-1,1,2,2-tetracarboxylic acid. Through various NMR experiments, it is possible to map the proton and carbon environments within the molecule.

Proton NMR (¹H-NMR) provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, two distinct types of protons are expected: the protons of the four carboxylic acid groups and the two protons on the cyclopropane (B1198618) ring.

Carboxylic Acid Protons (-COOH): These protons are highly deshielded due to the electronegativity of the adjacent oxygen atoms. They typically appear as a very broad singlet in the downfield region of the spectrum, generally between 10 and 12 ppm. libretexts.org The broadness of the signal is a result of hydrogen bonding and chemical exchange.

Cyclopropane Ring Protons (-CH₂-): The unsubstituted cyclopropane ring protons are known to be unusually shielded, resonating at approximately 0.22 ppm. researchgate.netnih.gov However, in this compound, the methylene (B1212753) (-CH₂-) protons are attached to a carbon (C3) which is adjacent to two quaternary carbons (C1 and C2), each bearing two strongly electron-withdrawing carboxylic acid groups. This substitution pattern is expected to cause a significant downfield shift for the CH₂ protons compared to unsubstituted cyclopropane. Due to the molecule's symmetry, the two methylene protons are chemically equivalent and would be expected to appear as a single sharp singlet.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| -COOH | 10.0 - 12.0 | Broad Singlet | 4H | Position is concentration-dependent and affected by hydrogen bonding. libretexts.org |

| Ring -CH₂- | > 2.0 | Singlet | 2H | Shifted significantly downfield from unsubstituted cyclopropane (0.22 ppm) due to the deshielding effect of four adjacent carboxyl groups. researchgate.netnih.gov |

Carbon-13 NMR (¹³C-NMR) is used to analyze the carbon skeleton of the molecule. The symmetrical structure of this compound results in three distinct carbon signals.

Carbonyl Carbons (-COOH): The carbons of the four equivalent carboxylic acid groups are expected to resonate in the typical downfield region for carbonyl carbons, generally between 160-180 ppm. libretexts.org

Quaternary Cyclopropane Carbons (C1, C2): The two equivalent quaternary carbons of the cyclopropane ring, to which the carboxyl groups are attached, are expected to be shifted downfield relative to unsubstituted cyclopropane.

Methylene Cyclopropane Carbon (C3): The single methylene carbon (-CH₂-) of the ring will also have a characteristic chemical shift. In unsubstituted cyclopropane, the carbon signal appears at an unusually high field of -2.7 ppm. docbrown.info For the title compound, this signal would be shifted downfield due to the influence of the neighboring quaternary carbons.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carbonyl (-COOH) | 160 - 180 | Typical range for carboxylic acid carbonyls. libretexts.org |

| Quaternary Ring Carbons (C1, C2) | Downfield Shifted | Shifted downfield from the typical high-field position of cyclopropane carbons due to substitution. |

| Methylene Ring Carbon (-CH₂-) | Downfield Shifted | Expected to be significantly downfield from the -2.7 ppm signal of unsubstituted cyclopropane. docbrown.info |

While one-dimensional NMR provides fundamental structural data, two-dimensional (2D) NMR techniques would be instrumental in confirming the connectivity of the this compound structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the ¹H-NMR signal of the methylene protons with the ¹³C-NMR signal of the methylene carbon (C3), definitively linking the proton and carbon signals of that specific group.

COSY (Correlation Spectroscopy): In this specific molecule, COSY would be less informative as there are no vicinal protons to show correlation.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy and its modern variant, Fourier-Transform Infrared (FT-IR) spectroscopy, are powerful techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the IR spectrum is dominated by the absorptions of the carboxylic acid functional groups.

O-H Stretch: A very prominent and broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. libretexts.org

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid is expected around 1700-1725 cm⁻¹. libretexts.org

C-O Stretch and O-H Bend: The spectrum would also feature absorptions for the C-O stretching vibration and O-H bending vibration, which typically appear in the fingerprint region between 1440-1395 cm⁻¹ and 950-910 cm⁻¹, respectively.

C-H Stretch: The C-H stretching vibrations of the cyclopropane ring's methylene group would likely appear as weaker bands just above 3000 cm⁻¹. docbrown.info

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Cyclopropane | C-H Stretch | ~3000 - 3100 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

| Carboxylic Acid | O-H Bend | 910 - 950 | Medium, Broad |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For this compound (molar mass: 218.12 g/mol ), a soft ionization technique like Electrospray Ionization (ESI) would be suitable. nih.govechemi.com

The mass spectrum would be expected to show a molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ or [M+Na]⁺ in positive ion mode. The high-resolution mass spectrum would confirm the elemental formula, C₇H₆O₈.

Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments would reveal characteristic losses:

Loss of H₂O (18 Da): A common fragmentation pathway for carboxylic acids. cam.ac.uk

Loss of CO₂ (44 Da): Successive losses of carbon dioxide from the multiple carboxyl groups are highly probable.

Loss of COOH (45 Da): Cleavage of a carboxyl radical is another expected fragmentation. libretexts.org

These fragmentation patterns help to confirm the presence and number of carboxylic acid groups and provide evidence for the core molecular structure. nih.gov

X-ray Crystallography

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal evidence of molecular structure and stereochemistry. nih.gov This method involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is analyzed to build a model of the electron density, from which atomic positions, bond lengths, and bond angles can be determined with high accuracy. nih.gov

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition behavior of materials. The method involves monitoring the mass of a sample as it is heated at a controlled rate in a specific atmosphere, such as nitrogen or air. mdpi.com The resulting TGA curve plots the percentage of weight loss against temperature, revealing the temperatures at which decomposition events occur.

For polymers and coordination polymers derived from this compound, TGA can elucidate multi-stage decomposition pathways. A typical thermogram for such a material would likely exhibit the following stages:

Initial Weight Loss: An initial drop in mass at lower temperatures (typically below 150 °C) is usually attributed to the loss of adsorbed or coordinated solvent molecules, such as water. scispace.commdpi.com

Framework Decomposition: At higher temperatures, a significant weight loss occurs, corresponding to the decomposition and collapse of the organic framework. scispace.comresearchgate.net This stage involves the breakdown of the cyclopropane-1,1,2,2-tetracarboxylate ligand.

Final Residue: The process continues until a stable residue remains, which could be a metal oxide in the case of a coordination polymer or carbonaceous char. rsc.org

By analyzing the temperature ranges and the percentage of weight loss for each step, researchers can determine the thermal stability of the material and propose decomposition mechanisms. mdpi.com This information is vital for assessing the material's suitability for applications that require thermal robustness.

Table 2: Representative TGA Decomposition Stages for a Hypothetical Coordination Polymer

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Attributed Process |

| Stage 1 | 30 - 120 °C | ~5-10% | Removal of surface and coordinated solvent molecules |

| Stage 2 | 300 - 450 °C | ~40-60% | Decomposition of the cyclopropane-1,1,2,2-tetracarboxylate ligand |

| Stage 3 | > 450 °C | - | Formation of stable metal oxide/carbon residue |

Microscopic Techniques

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to investigate the surface morphology and topography of materials at high magnification. libretexts.orgazom.com In SEM, a focused beam of electrons scans the surface of the sample, and detectors collect the secondary or backscattered electrons emitted from the surface to form an image. azom.com This technique is particularly valuable for characterizing the microstructure of polymer materials, which significantly influences their physical properties. dtu.dk

When this compound is used as a monomer or cross-linking agent to create polymers, hydrogels, or composite materials, SEM can be used to analyze several key morphological features:

Surface Texture: SEM images can reveal whether the polymer surface is smooth, rough, porous, or fractured. researchgate.net

Particle Size and Shape: If the polymer is synthesized in the form of particles or microspheres, SEM can determine their size distribution, shape (e.g., spherical, irregular), and degree of aggregation. researchgate.net

Porosity: For materials like hydrogels or porous polymers, SEM can visualize the pore structure, including pore size and interconnectivity, which is critical for applications in areas like controlled release or separation.

Phase Morphology: In polymer blends or composites, SEM can distinguish between different phases and show how they are dispersed, providing insight into the material's homogeneity. azom.com

The high depth of field in SEM provides a three-dimensional appearance to the images, offering a clear visualization of the material's surface features. azom.com This morphological information is essential for understanding structure-property relationships and optimizing the synthesis process to achieve desired material characteristics.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to determine the elemental composition of a chemical compound. For this compound, this method provides critical verification of its empirical and molecular formula, C₇H₆O₈, by quantifying the mass percentages of its constituent elements: carbon (C), hydrogen (H), and oxygen (O). nih.gov This analytical procedure is essential in synthetic chemistry to confirm the identity and purity of a newly synthesized compound.

The verification process involves comparing the experimentally determined elemental percentages with the theoretically calculated values derived from the compound's molecular formula and atomic weights. The theoretical composition is calculated based on the molecular weight of this compound, which is 218.12 g/mol . nih.gov

Theoretical Composition:

Carbon (C): The molecule contains 7 carbon atoms. The percentage by mass is calculated as: (7 × 12.011 u / 218.12 u) × 100% ≈ 38.55%

Hydrogen (H): The molecule contains 6 hydrogen atoms. The percentage by mass is calculated as: (6 × 1.008 u / 218.12 u) × 100% ≈ 2.77%

Oxygen (O): The molecule contains 8 oxygen atoms. The percentage by mass is calculated as: (8 × 15.999 u / 218.12 u) × 100% ≈ 58.68%

In a typical experimental setting, a small, precisely weighed sample of the compound undergoes high-temperature combustion in a stream of oxygen. This process converts the carbon into carbon dioxide (CO₂) and the hydrogen into water (H₂O). These combustion products are then quantitatively measured by various detection methods, such as infrared spectroscopy or thermal conductivity. The percentage of oxygen is often determined by difference, although direct measurement methods also exist.

Detailed research findings would present the experimentally obtained percentages for C and H. A close correlation between these experimental results and the calculated theoretical values, typically within a margin of ±0.4%, is considered strong evidence for the structural integrity and purity of the synthesized this compound.

Table 1: Elemental Composition of this compound

| Element | Symbol | Theoretical Mass Percentage (%) |

| Carbon | C | 38.55 |

| Hydrogen | H | 2.77 |

| Oxygen | O | 58.68 |

Computational and Theoretical Studies on Cyclopropane 1,1,2,2 Tetracarboxylic Acid Systems

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.

The thermal decomposition of cyclopropane (B1198618) derivatives often involves complex mechanisms, including decarboxylation and ring-opening rearrangements. While specific transition state analyses for the complete decarboxylation of cyclopropane-1,1,2,2-tetracarboxylic acid are not detailed, studies on related compounds provide a mechanistic framework.

This compound can be synthesized through cyclopropanation reactions, where a three-membered ring is formed from an alkene precursor. A common method for forming such highly substituted cyclopropanes is the reaction of an electron-deficient alkene with a carbene or carbene equivalent.

Computational studies can model the energetic profiles of these reactions. For example, in a Simmons-Smith type reaction, the mechanism is thought to proceed through a "butterfly-shaped" transition state in a concerted fashion. nih.gov Theoretical calculations can determine the activation energy of this transition state, providing insight into the reaction kinetics. By mapping the potential energy surface from reactants to products, a complete energetic profile can be constructed. This profile reveals the energies of reactants, transition states, intermediates, and products, allowing chemists to understand the thermodynamic and kinetic feasibility of the proposed synthetic route.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules. For complex systems like this compound, MD simulations can provide detailed insights into the conformational landscape and dynamic behavior of the molecule, which are challenging to explore through experimental techniques alone. These simulations solve Newton's equations of motion for a system of interacting particles, generating trajectories that describe the positions and velocities of the particles over time. From these trajectories, various thermodynamic and kinetic properties can be calculated.

The feasibility of conducting MD simulations on this compound is supported by the availability of its molecular topology in resources like the Automated Topology Builder (ATB). The ATB provides force fields necessary for such simulations, which are crucial for studying biomolecule-ligand complexes, free energy calculations, and structure-based drug design.

Exploration of Conformational Landscapes and Dynamics of Related Systems

While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of its conformational behavior can be inferred from computational studies on related substituted cyclopropane systems. The rigid, triangular structure of the cyclopropane ring inherently limits its conformational freedom. However, the four carboxylic acid substituents introduce a significant number of rotatable bonds (C-C and C-O), leading to a complex conformational landscape.

The primary degrees of freedom in this compound are the torsional angles of the four carboxyl groups. The orientation of these groups relative to the cyclopropane ring and to each other is governed by a delicate balance of steric hindrance and intramolecular hydrogen bonding. MD simulations of related polycarboxylated systems would explore the potential energy surface to identify stable and metastable conformations and the energy barriers between them.

In such simulations, it is expected that the sterically demanding arrangement of four carboxyl groups on adjacent carbons would lead to significant repulsive interactions. To alleviate this steric strain, the carboxyl groups would likely adopt staggered orientations. Furthermore, the potential for intramolecular hydrogen bonding between adjacent carboxyl groups could lead to the formation of more compact and stabilized conformations. The dynamic interplay between these stabilizing and destabilizing forces would dictate the accessible conformational states and the frequency of transitions between them.

The conformational landscape of this compound is therefore anticipated to be characterized by a series of local energy minima corresponding to different arrangements of the carboxyl groups. The relative populations of these conformers at a given temperature can be estimated from the simulation trajectories, providing a statistical picture of the molecule's dynamic behavior.

Structure-Reactivity Relationship Studies through Theoretical Modeling

Theoretical modeling, particularly using quantum mechanical methods like Density Functional Theory (DFT), is instrumental in understanding the relationship between the three-dimensional structure of a molecule and its chemical reactivity. For this compound, these studies can predict its chemical behavior by analyzing its electronic and steric properties.

Prediction of Chemical Behavior based on Electronic and Steric Factors

The chemical behavior of this compound is largely dictated by the interplay of the strained cyclopropane ring and the four electron-withdrawing carboxylic acid groups.

Electronic Factors:

The cyclopropane ring possesses unique electronic properties, often described as having partial double-bond character due to its "bent" C-C bonds. The four strongly electron-withdrawing carboxyl groups significantly influence the electronic distribution within the ring. This inductive effect polarizes the C-C bonds and can make the ring more susceptible to nucleophilic attack, potentially leading to ring-opening reactions.

DFT calculations can quantify this effect by mapping the electron density and calculating atomic charges. It is predicted that the carbon atoms of the cyclopropane ring will bear a partial positive charge, enhancing their electrophilicity.

Furthermore, the acidity of the four carboxylic acid protons is a key aspect of the molecule's reactivity. Theoretical calculations can predict the pKa values for the successive deprotonation steps. Due to strong intramolecular electrostatic repulsion and hydrogen bonding, the pKa values are expected to vary significantly. The first deprotonation will be the most favorable, with subsequent deprotonations becoming progressively more difficult. The proximity of the carboxyl groups allows for the formation of strong intramolecular hydrogen bonds in the partially deprotonated species, which will influence the acidity of the remaining protons.

Steric Factors:

The high density of functional groups in a small volume creates significant steric hindrance around the cyclopropane core. This steric crowding can influence the molecule's reactivity in several ways:

Accessibility of Reaction Centers: The bulky carboxyl groups can shield the cyclopropane ring from attack by large reagents, thereby directing the reaction pathway or inhibiting it altogether.

Conformational Control of Reactivity: The preferred conformations of the carboxyl groups, dictated by minimizing steric clash, will determine the orientation of reactive sites. For reactions involving the carboxyl groups themselves (e.g., esterification), the steric environment will play a crucial role in the reaction rate and outcome.

Influence on Ring Strain: The steric repulsion between the geminal and vicinal carboxyl groups can further increase the inherent strain of the cyclopropane ring. Theoretical models can calculate this strain energy and correlate it with the molecule's propensity to undergo ring-opening reactions, as this would relieve both ring strain and steric strain.

The table below summarizes the predicted influence of electronic and steric factors on the chemical behavior of this compound, based on theoretical modeling principles.

| Factor | Property | Predicted Influence on Chemical Behavior |

| Electronic | High degree of substitution with electron-withdrawing -COOH groups | Increases the electrophilicity of the cyclopropane ring, making it more susceptible to nucleophilic attack and ring-opening. |

| Intramolecular hydrogen bonding and electrostatic repulsion | Leads to a wide range of pKa values for the four carboxylic acid protons, with the first deprotonation being the most acidic. | |

| Partial double-bond character of the cyclopropane ring | Influences the reactivity in addition reactions and interactions with transition metals. | |

| Steric | High density of bulky carboxyl groups | Creates significant steric hindrance, potentially shielding the cyclopropane ring from attack by large reagents. |

| Repulsion between adjacent carboxyl groups | Influences the preferred conformations, which in turn can dictate the accessibility of reactive sites and the stereochemical outcome of reactions. | |

| Contribution to overall molecular strain | The steric strain, in addition to the inherent ring strain, provides a thermodynamic driving force for ring-opening reactions. |

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Synthetic Building Block for Complex Organic Molecules

The inherent strain and defined three-dimensional geometry of the cyclopropane (B1198618) ring make it a desirable motif in synthetic chemistry. nih.govnih.gov Molecules incorporating this ring system often exhibit unique biological activities and improved pharmacological properties. unl.ptresearchgate.net

Cyclopropane-1,1,2,2-tetracarboxylic acid serves as a versatile precursor for synthesizing more complex molecules due to its densely packed functional groups on a rigid scaffold. The cyclopropane unit is a core structural feature in a wide array of biologically active natural products, including terpenoids, alkaloids, and amino acids. rsc.org Natural and synthetic compounds containing the cyclopropane ring have demonstrated a broad spectrum of biological activities, such as enzyme inhibition and antimicrobial effects. unl.pt

The synthetic potential of cyclopropane derivatives is significant for bioorganic and medicinal chemists. unl.pt The conformational rigidity imposed by the three-membered ring can enhance binding to biological targets and increase metabolic stability. nih.gov While direct syntheses of specific, complex, biologically active small molecules starting from this compound are not extensively detailed in the literature, its structure represents an ideal starting point. The four carboxylic acid groups provide multiple reaction sites for elaboration into amides, esters, or other functional groups, allowing for the construction of intricate and sterically defined molecules. This makes the compound a valuable building block for creating novel structures with potential therapeutic applications. nih.gov

In synthetic biology and drug discovery, the generation of chemical libraries containing diverse yet structurally related compounds is crucial for screening and identifying new lead compounds. nih.gov this compound is a theoretically ideal scaffold for this purpose. A scaffold is a core molecular structure to which various functional groups can be attached.

The structure of this compound offers a rigid, three-dimensional core with four distinct points for chemical modification. These four carboxylic acid groups can be derivatized in a combinatorial fashion, leading to a large library of unique compounds from a single precursor. For example, by using different amines for amidation or alcohols for esterification at each of the four positions, a vast chemical space can be explored. This divergent approach, starting from a central, functionalized core, is an efficient strategy for preparing collections of compounds for high-throughput screening. nih.gov The well-defined spatial arrangement of substituents on the cyclopropane ring allows for precise control over the topology of the final molecules, a key factor in designing compounds that interact specifically with biological targets like proteins and enzymes.

Polymer Chemistry and Functional Materials Science

The multiple carboxylic acid moieties of this compound and its derivatives are particularly useful in polymer science for creating materials with tailored properties for specific applications, ranging from environmental remediation to industrial processes.

The compound can be used to synthesize novel functional polymers where the carboxylic acid groups are incorporated into the polymer structure. These acidic groups can impart properties such as hydrophilicity, ion-exchange capability, and the ability to coordinate with metal ions.

A notable example involves the synthesis of p-(2,2,3,3-tetracarboxylic acid cyclopropyl)phenyl acrylate (B77674) (P-TCP). researchgate.net This monomer is prepared from a derivative, 3-(4-hydroxyphenyl)this compound, which is then reacted with acryloyl chloride. The resulting P-TCP monomer contains the multi-carboxylic acid cyclopropane functionality and can be polymerized. The presence of numerous carboxylic acid groups in the pendant side chains of the final polymer (PTCP) makes it highly functional and suitable for applications requiring metal-binding ligands. researchgate.net The incorporation of such highly functionalized monomers is a key strategy for developing advanced polymeric materials. researchgate.netnih.gov

Polymers containing a high density of carboxylic acid groups are effective adsorbent materials for removing heavy metal ions from aqueous solutions. nih.govmdpi.com The polymer derived from the P-TCP monomer, PTCP, has been specifically investigated for its ability to remove lead (Pb(II)) from water. researchgate.net

The removal mechanism involves the carboxylic acid groups acting as metal-binding ligands. researchgate.net The oxygen atoms in the carboxyl groups can form coordinate bonds with the positively charged metal ions, effectively sequestering them from the solution in a process known as chemisorption. mdpi.com The efficiency of these materials stems from the high concentration of binding sites provided by the tetracarboxylic acid structure. Studies have shown that such polymer-based adsorbents can achieve high removal efficiencies for various heavy metals. researchgate.netresearchgate.net

| Parameter | Condition / Finding | Significance |

|---|---|---|

| Adsorbent Material | Poly(p-(2,2,3,3-tetracarboxylic acid cyclopropyl)phenyl acrylate) (PTCP) | Demonstrates the direct application of the functionalized cyclopropane core in an adsorbent polymer. |

| Target Pollutant | Lead (Pb(II)) ions | Addresses a significant environmental contaminant. |

| Adsorption Mechanism | Metal-binding via -COOH ligands and electrostatic attraction | Highlights the critical role of the carboxylic acid groups in the removal process. |

| Kinetic Model | Followed pseudo-second-order kinetics | Suggests that the rate-limiting step is chemisorption involving valence forces. |

| Influencing Factors | Adsorption is dependent on contact time, temperature, and pH | Provides insight into optimizing the conditions for maximum heavy metal removal. |

Materials that can bind metal ions are classified as chelation resins or ion-exchange materials. The polymer PTCP, with its multiple carboxylic acid groups, functions as a highly effective chelation resin. researchgate.net Chelation is a specific type of binding where a multidentate ligand (a ligand that can form multiple bonds to a single metal ion) wraps around a central metal ion. The dense arrangement of carboxyl groups on the polymer's side chains allows for stable complex formation with metal ions like Pb(II). researchgate.net

Furthermore, these materials function as cation-exchange resins. revistaespacios.com In this process, protons (H+) on the carboxylic acid groups are exchanged for metal cations (like Pb²⁺) from the solution. The efficiency of an ion-exchange resin is related to its ion-exchange capacity, which is determined by the number of available functional groups. revistaespacios.com Given that each monomer unit derived from this compound contains four such groups, the resulting polymer possesses a potentially high ion-exchange capacity, making it a promising material for water purification and the recovery of valuable metals. nih.gov

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

While cyclopropane-1,1,2,2-tetracarboxylic acid is a known compound, the development of synthetic routes that are both efficient and environmentally benign remains a key objective. Traditional methods for creating substituted cyclopropanes often rely on hazardous reagents or produce significant waste. acsgcipr.org Future research will focus on creating scalable, sustainable, and cost-effective pathways to this and other highly functionalized cyclopropanes.

A major thrust in modern organic synthesis is the adoption of green chemistry principles to minimize environmental impact. thieme-connect.deresearchgate.net The synthesis of cyclopropane (B1198618) rings, including the core of this compound, is an area ripe for such innovation. Future research will likely prioritize methods that reduce or eliminate the use of hazardous solvents and heavy-metal catalysts, while improving energy efficiency. acs.org

Key green chemistry strategies applicable to cyclopropane synthesis include:

Mechanochemistry: Ball-milling techniques can enable solvent-free or solvent-minimized reactions, such as the Simmons-Smith cyclopropanation, by using mechanical force to activate reagents. ucl.ac.uk